molecular formula C17H18ClN7OS B2465374 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 1058231-76-7

1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2465374
CAS No.: 1058231-76-7
M. Wt: 403.89
InChI Key: UFVMQLGTHJJFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals, due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a 1,2,4-triazole ring, which is another common motif in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds typically involves a multi-step protocol. For example, a related compound was synthesized in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The structure of the compound can be assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . The International Chemical Identifier (InChI) and the CAS registry number are also available .

Scientific Research Applications

Antitumor Activity

Compounds bearing piperazine and triazine derivatives have been synthesized and evaluated for their antitumor properties. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety demonstrated promising antiproliferative activities against breast cancer cells, comparing favorably with cisplatin, a known anticancer drug (Yurttaş et al., 2014).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. Some of these derivatives exhibited significant activities against various test microorganisms, highlighting the potential for developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Heterocyclic Compounds

Research into synthesizing new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and other heterocyclic compounds containing the 1,2,3-triazole moiety from reactions involving similar chemical structures has been conducted. These compounds have shown a range of biological activities, offering pathways for the development of novel therapeutics (Abdelriheem et al., 2017).

Antibacterial and Antifungal Activities

Azole-containing piperazine derivatives have been designed, synthesized, and assessed for their antibacterial, antifungal, and cytotoxic activities. Several compounds displayed moderate to significant activities, pointing to their potential as leads for antimicrobial drug development (Gan et al., 2010).

Analgesic Efficacy

Compounds incorporating structural modifications in piperazine moieties were tested for their analgesic efficacy, revealing potential non-opioid, non-anti-inflammatory analgesics with promising activity levels (Savelon et al., 1998).

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7OS/c1-23-16-15(21-22-23)17(20-11-19-16)27-10-14(26)25-8-6-24(7-9-25)13-4-2-12(18)3-5-13/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVMQLGTHJJFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.